N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea
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Overview
Description
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl core with a carboxamide group, a hydroxybutyl chain, and a methoxyphenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea typically involves multiple steps, including the formation of the biphenyl core, the introduction of the carboxamide group, and the attachment of the hydroxybutyl and methoxyphenyl groups. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid with a halogenated aromatic compound under palladium catalysis.
Amidation: The carboxamide group can be introduced through the reaction of a carboxylic acid derivative with an amine.
Thioamide Formation: The carbamothioyl group can be formed by reacting an amine with carbon disulfide and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]-3-iodo-4-methylbenzamide .
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate .
Uniqueness
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl core provides structural rigidity, while the hydroxybutyl and methoxyphenyl groups offer opportunities for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C25H26N2O3S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[4-hydroxybutyl-(3-methoxyphenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O3S/c1-30-23-11-7-10-22(18-23)27(16-5-6-17-28)25(31)26-24(29)21-14-12-20(13-15-21)19-8-3-2-4-9-19/h2-4,7-15,18,28H,5-6,16-17H2,1H3,(H,26,29,31) |
InChI Key |
BOQXWPJZOLXDHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)N(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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